2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)17-8-6-5-7-14(17)2)20(24)30(28-22)13-18(31)26-15-9-11-16(32-3)12-10-15/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJXELRMXBZUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (CAS Number: 1172810-25-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.50 g/mol. The structure includes a pyrazole ring, an oxadiazole moiety, and various aromatic substituents that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and pyrazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Enzymatic Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been proposed to inhibit aromatase enzymes, which play a crucial role in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels and consequently hinder the growth of estrogen-dependent tumors .
Study on Anticancer Effects
In a controlled study evaluating the cytotoxic effects of related oxadiazole derivatives, several compounds showed enhanced activity against the aforementioned cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study employed the MTT assay to quantify cell viability post-treatment with these compounds. Notably, compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Mechanistic Studies
Further investigations into the mechanism revealed that these compounds could induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. This was corroborated by increased levels of reactive oxygen species (ROS) in treated cells compared to controls .
Potential Therapeutic Applications
Given its structural features and biological activity, this compound holds promise as a therapeutic agent in oncology. Its ability to inhibit key enzymes involved in tumor growth and its cytotoxic effects on cancer cells suggest potential applications in targeted cancer therapies.
Scientific Research Applications
Pharmacological Applications
Antipsychotic Potential : Recent studies indicate that this compound may exhibit antipsychotic properties. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound may act through alternative pathways. Behavioral tests in animal models have shown a reduction in psychotic symptoms without the common side effects associated with conventional treatments .
Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Research suggests that it can inhibit lipid peroxidation, which is crucial for protecting cellular systems from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress .
Anticancer Properties : Preliminary findings indicate that compounds similar to this one exhibit cytotoxic effects against various carcinoma cell lines. In vitro studies have reported IC50 values ranging from 5 µM to 15 µM against breast cancer cells, suggesting potential as a therapeutic agent in cancer treatment .
Antipsychotic Activity
A study focused on derivatives of the compound revealed promising results in reducing psychotic symptoms in animal models. The mechanism appears to differ from traditional antipsychotics, potentially offering a new avenue for treatment without typical side effects .
Anticancer Studies
In vitro research demonstrated that related compounds inhibited the growth of several carcinoma cell lines. For example, compounds with structural similarities showed effective cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 10 µM .
Antioxidant Effects
Research highlighted the antioxidant potential of related compounds, showing significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL. This suggests a protective role against oxidative damage in cellular systems, which is critical for maintaining cellular integrity and function .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. The oxadiazole ring may also hydrolyze under strong acidic conditions, forming open-chain intermediates.
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acetamide hydrolysis | 6M HCl, reflux (2–4 hours) | 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetic acid + 4-methoxyaniline | Nucleophilic acyl substitution |
| Oxadiazole ring opening | Concentrated H₂SO₄, 80°C | Thioamide or urea derivatives (depending on reagents) | Acid-catalyzed ring scission |
Alkylation and Acylation
The primary amine (5-amino group) and secondary amine (ethylamino group) participate in alkylation or acylation reactions, forming derivatives with modified biological activity.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hours | N-alkylated pyrazole derivatives (e.g., N-methyl-5-amino-3-(ethylamino)pyrazole) |
| Acylation | Acetyl chloride, pyridine | Room temperature, 2 hours | Acetylated amine derivatives (e.g., 5-acetamido-3-(ethylamino)pyrazole) |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to the ortho and para positions due to the electron-donating methoxy group. Common reactions include nitration and sulfonation.
| Reaction Type | Reagents | Conditions | Substitution Position | Products |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 1 hour | Para to methoxy | Nitro-methoxyphenyl acetamide derivative |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 3 hours | Ortho to methoxy | Sulfonic acid derivative |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in cycloaddition and ring-modification reactions. For example, it reacts with nucleophiles at the C-5 position under basic conditions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic addition | Grignard reagents (RMgX) | THF, −78°C to RT | Ring-opened products with alkyl/aryl groups appended |
| Photochemical dimerization | UV light (254 nm) | Benzene, 12 hours | Dimeric oxadiazole derivatives |
Condensation Reactions
The amino groups react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones, useful for synthesizing heterocyclic analogs.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Schiff base formation | Benzaldehyde, EtOH | Reflux, 4 hours | Imine-linked pyrazole-benzaldehyde conjugate |
| Hydrazone synthesis | Hydrazine hydrate | Methanol, RT, 12 hours | Hydrazone derivatives with modified solubility |
Redox Reactions
The ethylamino group and oxadiazole ring are susceptible to oxidation. Reduction of the oxadiazole ring can yield diamino intermediates.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 70°C, 2 hours | N-oxide derivatives or cleavage products |
| Reduction | H₂, Pd/C | Ethanol, 50 psi, 6 hours | Partially saturated oxadiazole or ring-opened amines |
Key Stability Considerations
-
pH Sensitivity : The oxadiazole ring degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
-
Thermal Stability : Decomposes above 200°C, requiring low-temperature storage .
-
Light Sensitivity : Prolonged UV exposure induces dimerization or decomposition .
Reaction Pathways and Biological Implications
These reactions enable structural diversification for optimizing pharmacokinetic properties. For instance:
-
Acetamide hydrolysis enhances solubility by generating carboxylic acids.
-
Schiff base formation introduces sites for metal chelation, relevant to anticancer activity.
Comparison with Similar Compounds
Pyrazole-Oxadiazole Derivatives
A closely related compound, 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide (), shares the pyrazole-oxadiazole framework but differs in substituents:
- Oxadiazole substituent : 4-methoxyphenyl vs. o-tolyl in the target compound. The o-tolyl group may confer greater steric bulk and lipophilicity.
- Pyrazole substituent: Methylsulfanyl (SMe) vs. ethylamino (NHCH₂CH₃).
- Acetamide aryl group : 2-chloro-4-methylphenyl vs. 4-methoxyphenyl. The methoxy group enhances electron-donating effects, which could influence metabolic stability .
Indazole-Based Analogues
describes N3-acyl-N5-aryl-3,5-diaminoindazole derivatives, such as 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide. While the indazole core differs from pyrazole, the acetamide side chain with aryl substituents (e.g., 4-ethoxyphenyl) and morpholine-carbonyl groups highlights the importance of polar substituents in modulating solubility and target affinity. The use of trityl protecting groups during synthesis () suggests analogous strategies could apply to the target compound’s synthesis .
Heterocyclic Systems in Acetamide Derivatives
Triazole Derivatives
examines 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. The triazole-sulfanyl moiety contrasts with the pyrazole-oxadiazole system but underscores the role of sulfur atoms in enhancing metabolic resistance.
Thiazole Derivatives
discusses N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide, where a thiazole ring replaces oxadiazole. The thiazole’s nitrogen-sulfur heteroatoms may improve metal-binding capacity, relevant for kinase inhibition. The phenylpyrazole group here parallels the target compound’s pyrazole but lacks oxadiazole integration .
Chloroacetylation Strategies
The use of cyano groups in pyrazole derivatives () contrasts with the amino/ethylamino groups in the target compound, affecting reactivity in subsequent functionalization .
Catalytic Hydrogenation
employs Pd/C-catalyzed hydrogenation to reduce nitro groups to amines, a strategy likely relevant for introducing the 5-amino group in the target compound’s pyrazole ring .
Structural and Functional Comparison Table
Q & A
Q. Key Parameters to Monitor :
- Reaction time and temperature (e.g., 120°C for oxadiazole cyclization using POCl₃) .
- Solvent polarity (e.g., THF/water mixtures for hydrolysis steps) .
What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
How can researchers address solubility challenges for in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell culture media .
- Co-solvent Systems : Use cyclodextrin derivatives or PEG-400 to enhance aqueous solubility, as shown for structurally similar acetamides .
- pH Adjustment : For ionizable groups (e.g., amino), prepare buffered solutions at pH 6.5–7.4 to stabilize the compound .
What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis :
- Biological Assays :
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Protocols :
- Mechanistic Studies :
How can computational modeling guide the design of derivatives with enhanced potency?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
What experimental approaches validate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Microsomal Assays :
- CYP Inhibition Screening :
How can researchers resolve spectral data contradictions (e.g., NMR shift discrepancies)?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and 50°C to detect dynamic effects (e.g., rotameric equilibria) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous signals .
- Comparative Analysis : Cross-reference with published spectra of structurally related pyrazole-acetamides .
What strategies improve selectivity for target vs. off-target proteins?
Methodological Answer:
- Proteome-wide Profiling :
- Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) to map interactomes .
- Fragment-Based Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
